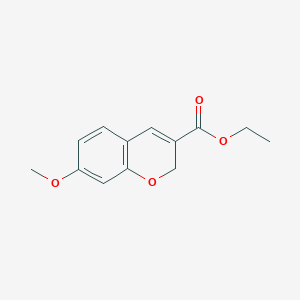

Ethyl 7-methoxy-2H-chromene-3-carboxylate

Overview

Description

Ethyl 7-methoxy-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C13H14O4 . It has an average mass of 234.248 Da and a mono-isotopic mass of 234.089203 Da .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. For instance, one study reported the reduction of a similar compound with sodium borohydride, followed by aminolysis with triethylenetetramine . Another study reported a three-component reaction using lipase (Mucor miehei) in ionic liquids as a catalyst .Molecular Structure Analysis

The InChI code for this compound is1S/C13H12O5/c1-3-17-12(14)10-6-8-4-5-9(16-2)7-11(8)18-13(10)15/h4-7H,3H2,1-2H3 . This code provides a detailed description of the molecule’s structure. Chemical Reactions Analysis

The reaction of this compound with hydrazine hydrate has been studied. It was found that the reaction yielded another main product, identified as malono-hydrazide .Scientific Research Applications

Anticancer Potential

Ethyl 7-methoxy-2H-chromene-3-carboxylate has been explored for its anticancer properties, showing significant potential in targeted cancer therapy. Research by Sugita et al. (2017) emphasized its high tumor specificity and reduced toxicity to normal keratinocytes, indicating a promising approach for developing new anticancer drugs with minimized side effects. The study highlighted the compound's ability to induce apoptotic cell death in human oral squamous cell carcinoma (OSCC) cells, with its effectiveness correlated to molecular size and lipophilicity. This suggests that chemical modification of this compound could lead to the production of novel anticancer agents with enhanced therapeutic indices (Sugita et al., 2017).

Chemical Recycling of Polymers

Karayannidis and Achilias (2007) explored the chemical recycling of poly(ethylene terephthalate) (PET), revealing the potential of this compound in contributing to sustainable waste management practices. The paper discusses various chemical recycling techniques, including glycolysis, to recover valuable monomers from PET waste. This approach not only addresses the solid waste issue but also conserves raw petrochemical products and energy, demonstrating the environmental benefits of utilizing chemical recycling technologies (Karayannidis & Achilias, 2007).

Bioactive Heterocyclic Compounds

Yoda (2020) provided a comprehensive overview of recent advances in 3-hydroxycoumarin chemistry, highlighting its significance as a bioactive heterocyclic compound. While the focus was on 3-hydroxycoumarin, the paper acknowledges the broader class of coumarins, including this compound, for their diverse applications in pharmaceuticals, perfumery, and agrochemicals. The review underscores the compound's importance in various biological fields, such as genetics, pharmacology, and microbiology, indicating its potential as a multifaceted bioactive agent (Yoda, 2020).

properties

IUPAC Name |

ethyl 7-methoxy-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-3-16-13(14)10-6-9-4-5-11(15-2)7-12(9)17-8-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPBVDYSFQIUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2)OC)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677646 | |

| Record name | Ethyl 7-methoxy-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885271-34-1 | |

| Record name | Ethyl 7-methoxy-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

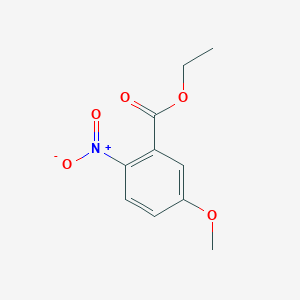

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1454109.png)

![1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B1454124.png)